molecular formula C12H12N4O3S B2679560 N-(5-methylisoxazol-3-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 946211-59-2

N-(5-methylisoxazol-3-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide

Cat. No.: B2679560
CAS No.: 946211-59-2
M. Wt: 292.31
InChI Key: QXGUXDMZULPDBH-UHFFFAOYSA-N
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Description

N-(5-methylisoxazol-3-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidinone core linked to a 5-methylisoxazole moiety via an acetamide bridge.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3S/c1-7-4-9(15-19-7)14-10(17)5-8-6-20-12-13-3-2-11(18)16(8)12/h2-4,8H,5-6H2,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGUXDMZULPDBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CC2CSC3=NC=CC(=O)N23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylisoxazol-3-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine under acidic conditions.

    Synthesis of the Thiazolopyrimidine Core: This involves the condensation of a thioamide with a β-dicarbonyl compound, followed by cyclization to form the thiazolopyrimidine structure.

    Coupling Reaction: The final step involves coupling the isoxazole and thiazolopyrimidine intermediates through an acetamide linkage, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-methylisoxazol-3-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted acetamide or isoxazole derivatives.

Scientific Research Applications

Potential Biological Activities

  • Antimicrobial Properties :
    • Research indicates that derivatives of isoxazole and thiazole exhibit significant antimicrobial activities. The specific compound has shown promise as an anti-tubercular agent, potentially addressing the urgent need for effective treatments against resistant strains of Mycobacterium tuberculosis.
  • Neuroprotective Effects :
    • There is emerging evidence supporting the neuroprotective potential of compounds with similar structural characteristics. The mechanisms may involve modulation of neuroinflammatory pathways, which are critical in neurodegenerative diseases such as Alzheimer's disease .
  • Anticancer Activity :
    • Some studies have suggested that compounds containing thiazole and isoxazole rings can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. This opens avenues for further research into their efficacy against various cancer types.

Synthesis and Mechanism of Action

The synthesis of N-(5-methylisoxazol-3-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide typically involves:

  • Cyclocondensation reactions that form the core structure.
  • Optimization techniques to enhance yield and purity.

The mechanism of action may involve binding to specific biological targets, influencing pathways related to inflammation and cell proliferation. Quantitative analyses such as binding affinities and inhibition constants are crucial for understanding its efficacy against these targets.

Case Study 1: Antitubercular Activity

A study evaluated the efficacy of this compound against Mycobacterium tuberculosis. The results indicated significant inhibition of bacterial growth compared to control groups, suggesting its potential as a lead compound for developing new antitubercular drugs.

Case Study 2: Neuroprotection

In vitro studies demonstrated that the compound could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests a protective effect that warrants further investigation in vivo for potential therapeutic applications in neurodegenerative disorders.

Mechanism of Action

The mechanism of action of N-(5-methylisoxazol-3-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application, but common targets include kinases, proteases, and other regulatory proteins.

Comparison with Similar Compounds

2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide (, Compound 3)

  • Structural Difference: Replaces the thiazolo[3,2-a]pyrimidinone core with a 4-hydroxypyrimidin-2-ylsulfanyl group.
  • Functional Impact: The hydroxyl and sulfanyl groups may enhance hydrogen-bonding interactions but reduce lipophilicity compared to the fused thiazole-pyrimidinone system. This could limit membrane permeability in biological systems .

N-(tert-Butyl)-2-(4-chlorophenyl)-2-(2-(2-(4-chlorophenyl)-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl)-N-(4-methoxyphenyl)acetamido)acetamide (, Compound 7a)

  • Structural Difference: Incorporates a chlorophenyl-pyrrolidinone system and a methoxyphenyl group, creating a bulkier, more lipophilic structure.
  • Functional Impact : Increased steric bulk and halogenation likely improve target selectivity in enzyme inhibition but may reduce solubility. The diastereomeric form (49% yield) suggests synthetic challenges compared to the simpler acetamide backbone of the target compound .

Sulfonamide Derivatives ()

The synthesis of N-[(4-(2-hydrazineylacetamido)phenyl)sulfonyl]-N-(5-methylisoxazol-3-yl)acetamide derivatives involves hydrazine and ethyl acetoacetate under reflux.

  • Key Difference: Replacement of the thiazolo[3,2-a]pyrimidinone with a sulfonamide group.
  • Functional Impact: Sulfonamides are classically associated with antibacterial activity (e.g., sulfamethoxazole). The target compound’s thiazolo-pyrimidinone core may instead favor kinase or protease inhibition due to its fused bicyclic system .

Fluorophores with Thiazolo[3,2-a]pyridine Cores ()

Compounds like 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid (TPDCA) share the thiazolo-pyridine backbone.

  • Structural Difference: The target compound substitutes the pyridine with a pyrimidinone ring and adds the 5-methylisoxazole-acetamide chain.
  • Functional Impact: TPDCA derivatives exhibit fluorescence due to extended π-conjugation.

Tabulated Comparison of Key Features

Compound Name / ID Core Structure Key Substituents Potential Applications Reference
N-(5-methylisoxazol-3-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide Thiazolo[3,2-a]pyrimidinone 5-Methylisoxazole, acetamide Enzyme inhibition, antimicrobial
2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide (, Compound 3) Pyrimidine Hydroxyl, sulfanyl Hydrogen-bond-mediated binding
N-(tert-Butyl)-2-(4-chlorophenyl)-...acetamide (, Compound 7a) Pyrrolidinone Chlorophenyl, methoxyphenyl Selective enzyme inhibition
Sulfonamide derivatives () Sulfonamide Hydrazineyl, ethyl acetoacetate Antibacterial agents
TPDCA () Thiazolo[3,2-a]pyridine Dicarboxylic acid Fluorescent materials

Biological Activity

N-(5-methylisoxazol-3-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a compound that has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound has the following chemical formula:

C13H14N4O3S\text{C}_{13}\text{H}_{14}\text{N}_{4}\text{O}_{3}\text{S}

It features a complex structure that combines isoxazole and thiazolo-pyrimidine moieties, which are known for their diverse biological activities.

Antibacterial Activity

Research indicates that compounds with similar structural features exhibit significant antibacterial properties. For instance, studies have shown that derivatives of thiazolopyrimidines possess potent activity against various bacterial strains.

Case Study: Antibacterial Efficacy

A study conducted on related thiazolo-pyrimidine derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 1.99 to 12.50 μM against Staphylococcus aureus and Escherichia coli respectively .

Compound Target Bacteria MIC (μM) MBC (μM)
Thiazolo-Pyrimidine DerivativeS. aureus1.993.98
Thiazolo-Pyrimidine DerivativeE. coli3.697.38

This data suggests that this compound may similarly exhibit antibacterial properties due to its structural attributes.

Antifungal Activity

In addition to antibacterial effects, compounds in this category have shown antifungal activity against various pathogens. For example, certain derivatives have been tested against Candida albicans with promising results, indicating potential for further exploration in antifungal applications.

Anticancer Activity

The compound's potential as an anticancer agent is also noteworthy. Research has indicated that isoxazole-containing compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Research Findings: Anticancer Mechanisms

A study highlighted the ability of isoxazole derivatives to induce apoptosis in cancer cell lines by activating caspase pathways . The specific pathways activated can vary depending on the substituents on the isoxazole ring, suggesting a need for detailed structure-activity relationship studies.

The biological activity of this compound may be attributed to:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
  • Interference with Nucleic Acid Synthesis : Some derivatives can disrupt DNA replication in cancer cells.
  • Induction of Oxidative Stress : This mechanism leads to cellular damage and apoptosis in cancer cells.

Q & A

Q. Critical Conditions :

  • Temperature control (often 60–100°C for cyclization).
  • Use of anhydrous solvents (e.g., DMF or THF) to avoid hydrolysis .

Basic: Which spectroscopic and crystallographic methods are employed to characterize this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity. For example, the methyl group on the isoxazole ring appears as a singlet near δ 2.3 ppm .
  • Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~1650 cm⁻¹ (C=N in thiazolopyrimidine) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ at m/z 347.08) .
  • X-ray Crystallography : SHELX programs refine crystal structures to confirm bond lengths and angles, particularly for the thiazolopyrimidine core .

Advanced: How can researchers optimize low yields in the cyclization step during synthesis?

Low yields in cyclization often arise from side reactions or incomplete ring closure. Strategies include:

  • Catalyst Screening : Testing Brønsted acids (e.g., p-TsOH) or Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency .
  • Solvent Optimization : Switching to polar aprotic solvents (e.g., DMSO) to stabilize transition states .
  • Reaction Monitoring : Using TLC or HPLC to track intermediate formation and adjust reaction times .

Advanced: What methodological approaches resolve contradictions in biological activity data across assays?

Contradictory results (e.g., variable IC₅₀ values in antiviral assays) require:

  • Dose-Response Validation : Repeating assays with standardized concentrations and controls.
  • Cell Line Specificity Testing : Evaluating activity across multiple cell lines (e.g., HeLa vs. HEK293) to rule out cell-type biases .
  • Mechanistic Studies : Using Western blotting or enzyme inhibition assays (e.g., COX-1/COX-2) to confirm target engagement .

Advanced: How are structure-activity relationship (SAR) studies designed for derivatives of this compound?

SAR studies involve systematic modifications:

  • Substituent Variation : Introducing electron-withdrawing/donating groups (e.g., -Cl, -OCH₃) on the phenyl or isoxazole rings .
  • Biological Testing : Screening derivatives for activity (e.g., IC₅₀ in anti-inflammatory assays) and correlating with structural features.
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like cyclooxygenase .

Advanced: Which computational methods predict target interactions and binding modes?

  • Molecular Docking : Tools like AutoDock or Schrödinger Suite simulate ligand-protein interactions, focusing on the thiazolopyrimidine core's fit into active sites .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess binding stability over time (e.g., 100 ns simulations) .
  • Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with His90 in COX-2) .

Basic: What key structural features are confirmed by X-ray crystallography?

X-ray data reveal:

  • Planarity : The thiazolopyrimidine core is nearly planar, with a dihedral angle <5° between rings.
  • Hydrogen Bonding : Acetamide carbonyl forms H-bonds with adjacent NH groups (bond length ~2.8 Å) .
  • Packing Motifs : π-π stacking between aromatic rings in the crystal lattice .

Advanced: How are reaction mechanisms analyzed using kinetic and isotopic labeling studies?

  • Kinetic Isotope Effects (KIE) : Replacing H with D at reactive sites (e.g., C-H in cyclization) to identify rate-determining steps .
  • Rate Profiling : Monitoring intermediate concentrations via HPLC-MS to propose mechanisms (e.g., SN2 vs. radical pathways) .

Basic: What strategies address solubility challenges in biological assays?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility .
  • Salt Formation : Preparing HCl or Na⁺ salts for improved dissolution .

Advanced: How are binding interactions with biological targets experimentally validated?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD values) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy changes during ligand-protein binding .
  • Crystallographic Co-crystallization : Resolves ligand-target complexes (e.g., PDB deposition) .

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